3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
The compound 3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic molecule that features a benzimidazole moiety, a pyrrolidine ring, and a benzotriazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amino acids or by using reductive amination techniques.
Coupling Reactions: The benzimidazole and pyrrolidine intermediates are then coupled using reagents such as carbodiimides or other coupling agents to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzotriazinone rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can interact with nucleic acids or proteins, while the pyrrolidine ring may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have various biological activities.
Pyrrolidine Derivatives: Compounds such as nicotine and pyrrolidine-based drugs have similar structural features.
Uniqueness
3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: is unique due to its combination of benzimidazole, pyrrolidine, and benzotriazinone moieties, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H20N6O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2-[(2S)-2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H20N6O2/c1-25-17-10-5-4-9-16(17)22-20(25)18-11-6-12-26(18)19(28)13-27-21(29)14-7-2-3-8-15(14)23-24-27/h2-5,7-10,18H,6,11-13H2,1H3/t18-/m0/s1 |
InChI Key |
JNWOFFRCWFCHFG-SFHVURJKSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1[C@@H]3CCCN3C(=O)CN4C(=O)C5=CC=CC=C5N=N4 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)CN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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